molecular formula C6H6N2O3S B13770358 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)

3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)

Cat. No.: B13770358
M. Wt: 186.19 g/mol
InChI Key: YSHDADHSNCFJPS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a tetrahydro derivative of the thiazolo[3,4-a]pyrazine trione system, with molecular formula C₆H₆N₂O₃S and CAS numbers 781648-62-2 (racemic) and 781648-29-1 (8aR-stereoisomer) . Its structure comprises a fused bicyclic system with a thiazole ring and a pyrazine moiety, bearing three ketone groups.

Synthesis: While direct synthesis details are sparse in the evidence, related tricyclic compounds (e.g., 4-azatricyclo derivatives) are synthesized via multistep routes involving cycloadditions, hydrolysis, and functional group modifications. For example, cyclohexenone reacts with maleimide to form intermediates like 3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate, which undergoes hydrolysis to yield trione derivatives .

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

1,6,7,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3,5,8-trione

InChI

InChI=1S/C6H6N2O3S/c9-4-1-7-5(10)3-2-12-6(11)8(3)4/h3H,1-2H2,(H,7,10)

InChI Key

YSHDADHSNCFJPS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(=O)S1

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Parameter Details
IUPAC Name 3,6,7,8-a-tetrahydro-1H-thiazolo[3,4-a]pyrazine-5,8-dione
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS Number 155346-67-1
SMILES C1C2C(=O)NCC(=O)N2CS1
InChI InChI=1S/C6H8N2O2S/c9-5-1-7-6(10)4-2-11-3-8(4)5/h4H,1-3H2,(H,7,10)
Synonyms Thiazolidino(3,4-a)piperazine-5,8-dione; Tetrahydro-3H-thiazolo(3,4-a)pyrazine-5,8-dione

This compound features a fused bicyclic system with keto groups at positions 3, 5, and 8, and partial saturation at the 3,6,7,8 positions (tetrahydro). The presence of sulfur and nitrogen heteroatoms in the ring system is critical for its chemical reactivity and biological properties.

Preparation Methods

General Synthetic Strategy

The synthesis of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione, tetrahydro-(9ci) generally involves constructing the fused thiazolo-pyrazine ring system through cyclization reactions starting from appropriately substituted precursors containing amine, carbonyl, and sulfur functionalities.

Reported Synthetic Routes

Cyclization of Diketopiperazine Precursors

One common approach is the cyclization of diketopiperazine derivatives bearing sulfur-containing groups. The diketopiperazine core can be synthesized from amino acid derivatives such as N-Boc-alanine, which upon esterification and subsequent sulfur incorporation, undergoes intramolecular cyclization to form the thiazolo-pyrazine ring system.

  • Key Intermediate: Ester derivatives (e.g., ester 4 from N-Boc-alanine) act as precursors.
  • Cyclization: Intramolecular nucleophilic attack by sulfur on carbonyl carbons leads to ring closure forming the thiazolo ring fused to the pyrazine.
  • Purification: Column chromatography on silica gel is employed to separate diastereomers and purify the target compound.

This method yields diastereomeric mixtures (e.g., isomers 6a and 6b) which can be separated chromatographically in ratios such as 3:1, indicating stereochemical complexity during ring closure.

Alternative Synthetic Routes

While detailed alternative methods are less documented, the synthesis may also involve:

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Starting material N-Boc-alanine derivatives Provides amino acid backbone for diketopiperazine
Esterification Standard esterification protocols Key intermediate formation
Sulfur incorporation Thiolating agents or sulfur sources Enables thiazole ring formation
Cyclization Intramolecular nucleophilic attack Requires controlled temperature and solvent choice
Purification Silica gel column chromatography Separation of diastereomers

Optimization often focuses on solvent polarity, temperature control, and chromatographic conditions to maximize yield and purity of the tetrahydro thiazolo-pyrazine trione.

Analytical Characterization

The synthesized compound is characterized by:

Summary of Research Findings

  • The preparation of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione, tetrahydro-(9ci) is primarily achieved via cyclization of diketopiperazine intermediates derived from amino acid esters.
  • Column chromatography on silica gel is essential for separating stereoisomers formed during synthesis.
  • The compound exhibits multiple keto groups and a fused heterocyclic system, making it a versatile scaffold for further medicinal chemistry exploration.
  • Synthetic protocols require careful control of reaction conditions to optimize yield and stereochemical purity.

Chemical Reactions Analysis

Nucleophilic Additions at Ketone Groups

The compound contains three ketone groups (C=O), which act as electrophilic centers. These groups are susceptible to nucleophilic attack, enabling reactions such as:

Reaction TypeReagents/ConditionsProduct Formation
Grignard AdditionRMgX in dry etherTertiary alcohol derivatives
Hydrazone FormationHydrazine (NH₂NH₂)Hydrazone derivatives for further cyclization
Reduction to AlcoholsNaBH₄, LiAlH₄, or catalytic H₂Secondary alcohols

Key Insight : The α,β-unsaturated ketone system in the thiazolo-pyrazine core may enhance electrophilicity, favoring conjugate additions .

Ring-Opening Reactions

The fused thiazole ring (with sulfur) and pyrazine ring (with nitrogen) can undergo ring-opening under specific conditions:

Reaction TypeConditionsOutcome
Acidic HydrolysisHCl/H₂O, refluxCleavage to thiol and amine fragments
Alkaline Ring ExpansionNaOH, NH₃Formation of larger heterocycles

Structural Note : The sulfur atom in the thiazole ring may act as a leaving group in nucleophilic substitutions .

Reductive Transformations

The compound’s trione system allows selective reductions:

Target GroupReagentsProduct
Ketone → AlcoholNaBH₄ in methanolPartially reduced alcohols
Full ReductionH₂, Pd/C in ethanolTetrahydro derivatives

Challenges : Over-reduction may lead to loss of aromaticity in the pyrazine ring .

Cycloaddition Reactions

The unsaturated bonds in the pyrazine ring may participate in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadduct Structure
Maleic AnhydrideHeat, tolueneFused bicyclic lactams

Mechanistic Detail : Electron-deficient dienophiles exhibit higher regioselectivity .

Functionalization via Substitution

The nitrogen and sulfur atoms enable further derivatization:

SiteReactionExample Product
Thiazole SulfurOxidation with H₂O₂Sulfoxide/sulfone derivatives
Pyrazine NitrogenAlkylation with R-XN-alkylated analogs

Safety Note : Sulfur oxidation may alter the compound’s solubility and reactivity .

Photochemical Reactivity

The conjugated π-system may undergo photochemical rearrangements:

ConditionOutcomeApplication
UV Light (254 nm)Ring contraction/expansionSynthesis of novel heterocycles

Catalytic Cross-Coupling

The compound’s halogenated analogs (if synthesized) could participate in Suzuki-Miyaura couplings:

CatalystConditionsProduct
Pd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°CBiaryl derivatives

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of thiazolo[3,4-a]pyrazine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the thiazolo structure could enhance cytotoxicity against various cancer cell lines. The incorporation of substituents such as methyl or phenyl groups has been shown to improve the efficacy of these compounds in inhibiting tumor growth .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies suggest that it possesses activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

3. Neuroprotective Effects
Recent investigations into the neuroprotective potential of thiazolo[3,4-a]pyrazine derivatives suggest that they may offer therapeutic benefits in neurodegenerative diseases. Preliminary studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells .

Agricultural Applications

1. Pesticide Development
The unique structure of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione has led to its exploration as a potential pesticide. Its ability to inhibit specific enzymes in pests suggests it could be developed into an effective biopesticide, reducing reliance on traditional chemical pesticides .

Material Science

1. Organic Electronics
In material science, thiazolo[3,4-a]pyrazine derivatives are being investigated for their use in organic electronic devices. Their semiconducting properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Study Application Findings
Study on Anticancer Activity Cancer TreatmentDemonstrated enhanced cytotoxicity in modified derivatives against multiple cancer cell lines.
Research on Antimicrobial Properties Antimicrobial AgentsShowed significant activity against various bacterial strains; potential for development as a new class of antibiotics.
Neuroprotective Study Neurodegenerative DiseasesIndicated reduction in oxidative stress markers in neuronal cells treated with thiazolo derivatives.
Pesticide Efficacy Study Agricultural ChemicalsHighlighted the potential for developing biopesticides based on the compound's enzyme inhibition properties.
Material Science Research Organic ElectronicsIdentified promising semiconducting properties for use in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thiazolo-Fused Heterocycles

Compound Name Molecular Formula Key Features Biological Activity/Applications
Target Compound C₆H₆N₂O₃S Thiazolo[3,4-a]pyrazine trione core; tetrahydro configuration Limited direct data; derivatives show antitumor potential (see below)
6-Ethyl-7-methyltetrahydro derivative C₉H₁₂N₂O₃S Ethyl and methyl substituents at positions 6 and 7 Unspecified activity; structural analogs suggest pharmacological relevance
1H,3H-Thiazolo[3,4-a]benzimidazoles C₉H₆N₂OS Thiazolo fused with benzimidazole instead of pyrazine Antitumor activity (e.g., compound 8c inhibits cancer cells at 10⁻⁷–10⁻⁵ M)
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine C₂₃H₁₇N₅O₂S Thiazolo fused with pyrrolo-pyrimidine; aromatic substituents Synthetic focus; no reported bioactivity

Key Differences :

  • Substituents : Alkyl groups (e.g., ethyl/methyl in CAS 781648-48-4) may enhance lipophilicity, affecting bioavailability compared to unsubstituted derivatives .

Tricyclic Trione Derivatives

Compound Name Molecular Formula Structure Pharmacological Activity
4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione C₁₀H₁₁NO₃ Tricyclic system with azetidine-like ring Anti-HIV-1 activity in MT-4 cells; low cytotoxicity
Target Compound C₆H₆N₂O₃S Bicyclic thiazolo-pyrazine trione Underexplored; structural similarity suggests antiviral potential

Key Differences :

  • Heteroatoms : The azatricyclo compound contains nitrogen, while the target has sulfur, which may influence redox activity or enzyme inhibition profiles.

Oxazolo and Thieno Analogs

Compound Name Molecular Formula Core Structure Applications
3H-Oxazolo[3,4-a]pyridine-1,3(5H)-dione C₇H₉NO₃ Oxazolo-pyridine dione Synthetic intermediate; uncharacterized bioactivity
Thieno[3,4-b]pyrazines C₈H₆N₂S Thiophene fused with pyrazine Electrochemical applications; tunable via substituents

Key Differences :

  • Electronic Properties: Oxazolo derivatives (O vs. S) may exhibit higher polarity, impacting solubility. Thieno analogs (with sulfur in thiophene) show distinct electrochemical behavior due to extended π-conjugation .

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione, tetrahydro-(9CI) with high purity?

  • Answer : Synthesis requires a multi-step approach:

Ring Closure : Utilize cyclization reactions under controlled temperature (e.g., reflux in anhydrous conditions) to form the thiazolo-pyrazine core.

Reduction : Apply catalytic hydrogenation or chemical reducing agents to achieve the tetrahydro conformation.

Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in polar aprotic solvents to isolate high-purity product .

  • Validation : Confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Combine spectroscopic and computational methods:

  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry.
  • NMR Spectroscopy : Assign proton/carbon environments using 2D techniques (e.g., HSQC, COSY).
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
    • Table 1 : Key Characterization Parameters
TechniqueParametersPurpose
XRDSpace group, bond anglesConfirm crystal structure
NMRδ (ppm), coupling constantsAssign molecular environments
DFTHOMO-LUMO gapPredict reactivity

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Adhere to institutional Chemical Hygiene Plans:

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can contradictory data in thermal stability studies of this compound be systematically resolved?

  • Answer : Apply factorial design to isolate variables:

  • Factors : Temperature, humidity, solvent residues.
  • Response Surface Methodology (RSM) : Model interactions between factors and identify dominant degradation pathways .
  • Triangulation : Cross-validate thermogravimetric analysis (TGA) with accelerated aging studies and DFT-derived activation energies .

Q. What computational strategies optimize reaction conditions for derivatives of this compound?

  • Answer : Integrate quantum mechanics and machine learning:

Reaction Path Search : Use density functional theory (DFT) to map energy profiles for substituent addition.

Active Learning : Train models on experimental datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems .

  • Table 2 : Example Optimization Workflow
StepToolOutput
Path SearchGaussianTransition states
Parameter TuningCOMSOLSolvent polarity effects

Q. How can researchers design a feedback loop between experimental and computational data for mechanistic studies?

  • Answer : Implement iterative validation:

Experimental Data : Collect kinetic isotope effects (KIE) to probe rate-determining steps.

Computational Refinement : Adjust transition-state geometries in software like ORCA based on KIE discrepancies.

Cycle : Repeat until mechanistic models align with observed stereoselectivity .

Q. What advanced methodologies enable the synthesis of novel derivatives with enhanced bioactivity?

  • Answer : Combine structure-activity relationship (SAR) studies and docking simulations:

  • SAR : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 8 to modulate electronic effects.
  • Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Q. How can AI-driven laboratories accelerate the discovery of catalytic systems for this compound’s synthesis?

  • Answer : Deploy autonomous experimentation platforms:

  • High-Throughput Screening : Use robotic systems to test 100+ catalyst/solvent combinations daily.
  • Real-Time Analytics : Integrate IoT sensors with AI models (e.g., TensorFlow) to adjust reaction parameters dynamically .

Methodological Resources

  • Experimental Design : Refer to factorial design principles for multi-variable optimization .
  • Data Integrity : Use encrypted ELNs (Electronic Lab Notebooks) compliant with GDPR for secure data management .
  • Training : Enroll in courses like CHEM/IBiS 416 for advanced chemical biology methods .

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